![molecular formula C28H30O10 B12089377 (1R,2S,5R,8S,9R,12S,17R,18R,21S,24R,26S,27S)-5,12-dihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-13,15-diene-4,10,22,29-tetrone CAS No. 152221-21-1](/img/structure/B12089377.png)
(1R,2S,5R,8S,9R,12S,17R,18R,21S,24R,26S,27S)-5,12-dihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-13,15-diene-4,10,22,29-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This complex compound belongs to the class of macrocyclic polyketides . Its intricate structure features multiple rings and functional groups. Let’s break it down:
Stereochemistry: The compound has a specific stereochemical arrangement denoted by the (1R,2S,5R,8S,9R,12S,17R,18R,21S,24R,26S,27S) prefix.
Functional Groups: It contains hydroxyl groups (dihydroxy), carbonyl groups (tetrone), and an intriguing 13,15-diene moiety.
Preparation Methods
Synthetic Routes:: While there are several synthetic approaches, one common method involves cyclization of a precursor. Key steps include ring formation and subsequent oxidation/reduction reactions. Researchers have explored both chemoenzymatic and chemical routes.
Reaction Conditions::Cyclization: Intramolecular reactions under controlled conditions.
Oxidation/Reduction: Employing suitable reagents and catalysts.
Industrial Production:: Industrial-scale synthesis typically involves optimized processes, ensuring high yields and purity.
Chemical Reactions Analysis
Reaction Types::
Oxidation: Oxidative cleavage of double bonds.
Reduction: Reduction of carbonyl groups.
Substitution: Functional group modifications.
Oxidation: Potassium permanganate (KMnO₄), Jones reagent.
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Acid-catalyzed or base-catalyzed reactions.
- Formation of the 13,15-diene system.
- Hydroxylation at specific positions.
Scientific Research Applications
Chemistry::
Natural Product Chemistry: Studying its biosynthesis and analogs.
Total Synthesis: Challenging targets for synthetic chemists.
Antibacterial Properties: Investigating its potential as an antibiotic.
Anticancer Activity: Screening for selective cytotoxicity.
Enzyme Inhibition: Targeting specific enzymes.
Pharmaceuticals: Potential drug candidates.
Agrochemicals: Crop protection.
Mechanism of Action
The compound likely interacts with cellular targets, affecting metabolic pathways. Further research is needed to unravel its precise mechanism.
Comparison with Similar Compounds
While unique, it shares features with related polyketides. Notable analogs include and .
Properties
CAS No. |
152221-21-1 |
|---|---|
Molecular Formula |
C28H30O10 |
Molecular Weight |
526.5 g/mol |
IUPAC Name |
(1R,2S,5R,8S,9R,12S,17R,18R,21S,24R,26S,27S)-5,12-dihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-13,15-diene-4,10,22,29-tetrone |
InChI |
InChI=1S/C28H30O10/c1-23-10-18-25(3)28-19(23)20(31)27(38-28,35-11-16(23)21(32)36-18)15-5-4-12-8-13(29)9-17(30)24(12,2)14(15)6-7-26(28,34)22(33)37-25/h4-5,8,13-16,18-19,29,34H,6-7,9-11H2,1-3H3/t13-,14+,15-,16+,18-,19+,23-,24+,25+,26+,27-,28+/m1/s1 |
InChI Key |
JMNMXSXLYDOMTI-ZIKQACNZSA-N |
Isomeric SMILES |
C[C@]12C[C@@H]3[C@]4([C@]56[C@H]1C(=O)[C@](O5)([C@@H]7C=CC8=C[C@H](CC(=O)[C@@]8([C@H]7CC[C@@]6(C(=O)O4)O)C)O)OC[C@H]2C(=O)O3)C |
Canonical SMILES |
CC12CC3C4(C56C1C(=O)C(O5)(C7C=CC8=CC(CC(=O)C8(C7CCC6(C(=O)O4)O)C)O)OCC2C(=O)O3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



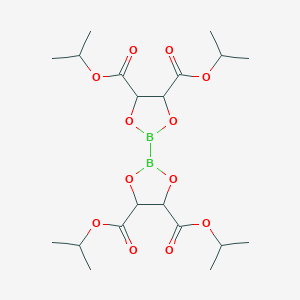
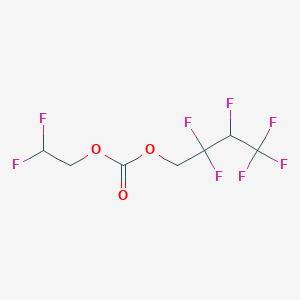

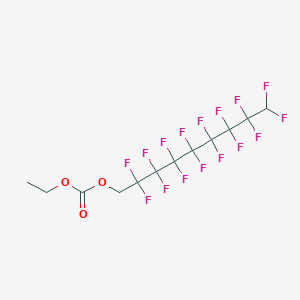

![Bicyclo[3.2.1]octane-2,2-diol](/img/structure/B12089325.png)

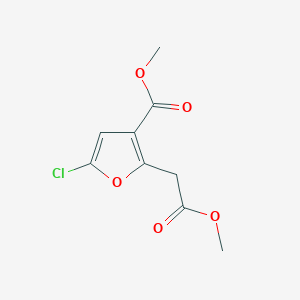
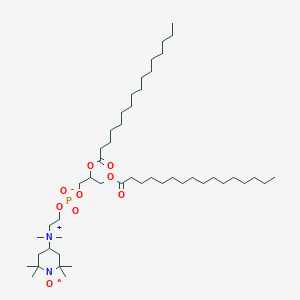
![N-[(4,6-dimethyl-2-oxopiperidin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide;hydrochloride](/img/structure/B12089346.png)

![1,2-Dipalmitoyl-D62-SN-glycero-3-[phospho-rac-(1-glycerol)] (sodium salt)](/img/structure/B12089355.png)

